molecular formula C24H24N2O4S2 B3978015 N-[4-(morpholine-4-sulfonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide

N-[4-(morpholine-4-sulfonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B3978015
M. Wt: 468.6 g/mol
InChI Key: BXCFCXHVGYUFCG-UHFFFAOYSA-N
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Description

N-[4-(morpholine-4-sulfonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound with a molecular formula of C24H24N2O4S2 This compound is known for its unique structural features, which include a morpholine ring, a sulfonyl group, and a phenylsulfanyl group

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S2/c27-24(23(19-7-3-1-4-8-19)31-21-9-5-2-6-10-21)25-20-11-13-22(14-12-20)32(28,29)26-15-17-30-18-16-26/h1-14,23H,15-18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCFCXHVGYUFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholine-4-sulfonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as N-(4-(morpholine-4-sulfonyl)phenyl)acetamide. This intermediate can be synthesized by reacting 4-(morpholine-4-sulfonyl)aniline with acetic anhydride under controlled conditions .

This can be achieved by reacting the intermediate with a phenylthiol derivative in the presence of a suitable catalyst, such as a palladium complex, under mild conditions . The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholine-4-sulfonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

N-[4-(morpholine-4-sulfonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(morpholine-4-sulfonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the sulfonyl group can form hydrogen bonds with amino acid residues in the active site of an enzyme, inhibiting its function. Additionally, the phenylsulfanyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(morpholine-4-sulfonyl)phenyl)acetamide
  • N-(4-bromo-phenyl)-2-phenylsulfanyl-acetamide
  • N-(4-(4-morpholinyl)phenyl)-2-(4-phenyl-1-piperazinyl)acetamide

Uniqueness

N-[4-(morpholine-4-sulfonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide stands out due to its combination of a morpholine ring, sulfonyl group, and phenylsulfanyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(morpholine-4-sulfonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 2
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N-[4-(morpholine-4-sulfonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide

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